

1,3-Dimethylpyrazole-4-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethylpyrazole-4-boronic acid

Cat. No.: B1393634

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Dimethylpyrazole-4-boronic Acid**

Abstract

This guide provides a comprehensive technical overview of **1,3-Dimethylpyrazole-4-boronic acid** (CAS No: 1146616-03-6), a heterocyclic organoboron compound of significant interest to the pharmaceutical and chemical synthesis industries. We will explore its fundamental physicochemical properties, outline established synthetic pathways, and detail its critical applications as a versatile building block in modern drug discovery and organic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its utilization, particularly in cross-coupling reactions, and providing exemplary protocols to guide experimental design.

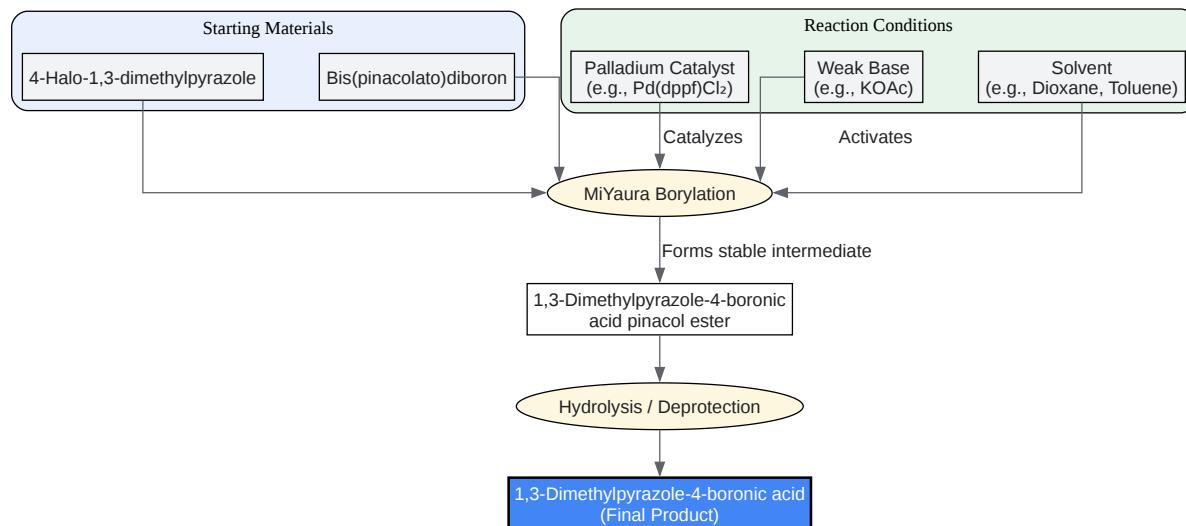
Introduction: The Convergence of Pyrazoles and Boronic Acids

1,3-Dimethylpyrazole-4-boronic acid belongs to a highly valuable class of chemical reagents that combines two key structural motifs: the pyrazole ring and the boronic acid functional group. Pyrazoles are five-membered heterocyclic scaffolds prevalent in a vast number of approved pharmaceutical agents, prized for their metabolic stability and diverse biological activities. Boronic acids, and their corresponding esters, are indispensable tools in synthetic organic

chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)[\[2\]](#)

The unique combination of these two moieties in a single molecule makes **1,3-Dimethylpyrazole-4-boronic acid** a powerful intermediate for constructing complex molecular architectures.[\[3\]](#) Its strategic placement of the boronic acid group at the 4-position of the dimethylated pyrazole ring allows for precise and predictable incorporation of this heterocycle into target molecules, facilitating the exploration of new chemical space in drug discovery programs.[\[3\]](#)

Physicochemical and Structural Data


The fundamental properties of **1,3-Dimethylpyrazole-4-boronic acid** are summarized below. Accurate identification through its unique CAS number is critical for procurement and regulatory compliance.

Property	Data	Source(s)
Chemical Name	1,3-Dimethylpyrazole-4-boronic acid	[4]
Synonyms	(1,3-dimethyl-1H-pyrazol-4-yl)boronic acid	[4] [5]
CAS Number	1146616-03-6	[4] [5] [6]
Molecular Formula	C ₅ H ₉ BN ₂ O ₂	[4] [5] [6]
Molecular Weight	139.95 g/mol	[4] [5]
MDL Number	MFCD18250638	[4] [5]
Appearance	Solid	[5]
Purity	Typically ≥95-97%	[3] [5]
Canonical SMILES	B(C1=CN(N=C1C)C)(O)O	[6]
InChI Key	SWUMSPVHWLBEHP-UHFFFAOYSA-N	[5]

Synthesis Pathway: From Halogenated Precursors

The synthesis of pyrazole-4-boronic acids and their pinacol esters typically proceeds via a palladium-catalyzed borylation reaction. This well-established methodology involves the coupling of a halogenated pyrazole precursor with a diboron reagent.

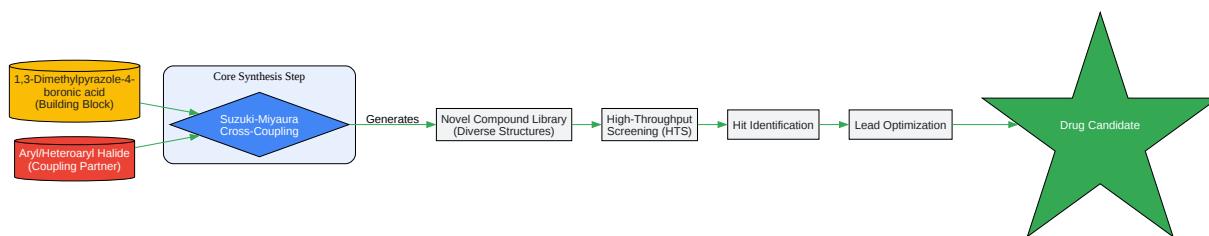
The general workflow is as follows: A 4-halo-1,3-dimethylpyrazole (e.g., 4-iodo- or 4-bromo-1,3-dimethylpyrazole) is reacted with a diboron species, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base.^[7] The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$), is critical as it facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A weak base, like potassium acetate or potassium carbonate, is required to activate the diboron reagent.^[7] This reaction first yields the more stable pinacol ester derivative, which can then be deprotected under appropriate conditions to yield the free boronic acid.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for pyrazole boronic acids.

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of **1,3-Dimethylpyrazole-4-boronic acid** lies in its function as a molecular building block.^[3] Its pre-functionalized structure allows for its direct incorporation into larger, more complex molecules, saving synthetic steps and enabling the rapid generation of compound libraries for screening.


Suzuki-Miyaura Cross-Coupling

This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which couples with a wide variety of aryl or heteroaryl halides (or triflates) under palladium catalysis. This reaction forms a new carbon-carbon bond, reliably linking the dimethylpyrazole moiety to another aromatic system. This is a foundational strategy for building the core structures of many modern kinase inhibitors and other targeted therapeutics.

Role in Medicinal Chemistry

Boronic acids are recognized as important pharmacophores and are present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).^{[1][2][8]} While **1,3-Dimethylpyrazole-4-boronic acid** is primarily used as a synthetic intermediate, its structural motifs are highly relevant. The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions within protein active sites, while the boronic acid itself can form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzymes.^[2]

The logical flow of its use in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role as a building block in a typical drug discovery pipeline.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for coupling **1,3-Dimethylpyrazole-4-boronic acid** with an aryl bromide. It is a self-validating system grounded in well-established chemical principles.

Objective: To synthesize 4-(Aryl)-1,3-dimethyl-1H-pyrazole.

Materials:

- **1,3-Dimethylpyrazole-4-boronic acid** (1.0 eq)
- Aryl Bromide (1.1 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.02 - 0.05 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 - 3.0 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

- Inert Atmosphere Preparation:
 - To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.1 eq), **1,3-Dimethylpyrazole-4-boronic acid** (1.0 eq), and Potassium Carbonate (3.0 eq).
 - Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the $\text{Pd}(0)$ species, which is the active catalyst, and to avoid side reactions. Flame-drying removes adsorbed water which can interfere with the reaction.
- Catalyst Addition:
 - Add the $\text{Pd}(\text{dppf})\text{Cl}_2$ catalyst (0.05 eq) to the flask.
 - Evacuate and backfill the flask with the inert gas three times.

- Causality: The phosphine ligands (dppf) stabilize the palladium center and facilitate the catalytic cycle. A sub-stoichiometric amount is used as it is regenerated during the reaction.
- Solvent Degassing and Addition:
 - Add the degassed solvent mixture (1,4-Dioxane/Water). The solution should be sparged with an inert gas for 15-20 minutes prior to addition.
 - Causality: Degassing removes dissolved oxygen, which can deactivate the catalyst. The aqueous component is necessary to dissolve the inorganic base (K_2CO_3) and facilitate the crucial transmetalation step.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Work-up and Purification:
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate and water. Separate the organic layer.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the boronic acid.

- Storage: The compound should be stored in a dry, sealed container.[\[4\]](#)
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids can be irritants, and appropriate precautions should be taken.

Conclusion

1,3-Dimethylpyrazole-4-boronic acid is a high-value, versatile chemical intermediate that serves as a critical building block in modern synthetic and medicinal chemistry. Its robust utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for incorporating the medicinally relevant dimethylpyrazole scaffold into complex target molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. CAS 1146616-03-6 | 1,3-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. labshake.com [labshake.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [1,3-Dimethylpyrazole-4-boronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393634#1-3-dimethylpyrazole-4-boronic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com